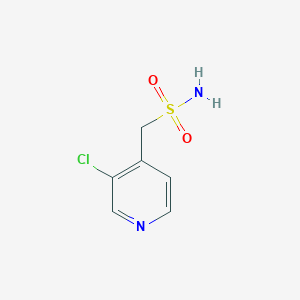

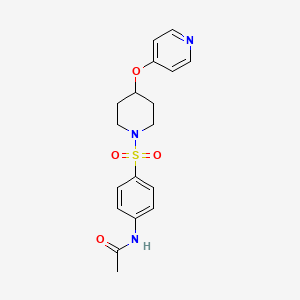

![molecular formula C23H29N5O3 B2397018 8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878422-97-0](/img/structure/B2397018.png)

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e., bases attached to ribose 5-phosphate . This compound contains total 30 bond(s); 16 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aliphatic), 1 Imidazole(s), and 1 Pyrimidine(s) .

Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The synthesis involved a three-step synthetic procedure using microwave irradiation in a pivotal step .Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis

Purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). If dissolved in pure water, the pH is halfway between these two pKa values . Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

Purine is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms . These are identified as 1-H, 3-H, 7-H, and 9-H .科学的研究の応用

Antiviral and Antihypertensive Activity

- Research on 7,8-polymethylenepurine derivatives, which are related to imidazo purine compounds, has indicated potential antiviral and antihypertensive activities. These studies have explored the synthesis and biological evaluation of various derivatives, highlighting their potential therapeutic applications (Nilov et al., 1995).

Antidepressant and Anxiolytic Properties

- Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, finding potential antidepressant and anxiolytic properties. These findings suggest that such compounds could be valuable in developing new treatments for affective disorders (Zagórska et al., 2016), (Zagórska et al., 2015).

Molecular Studies and Receptor Affinity

- Molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have shown a range of receptor activities, including serotoninergic and dopaminergic receptors. These studies offer insights into the structural features that influence receptor affinity and selectivity, potentially guiding the design of new therapeutic agents (Zagórska et al., 2015).

Antimycobacterial Activity

- Research into imidazole derivatives designed to mimic the structure of potent antimycobacterial purines suggests that related compounds, including imidazo[2,1-f]purines, could have applications in treating mycobacterial infections. This highlights the potential for such compounds to contribute to the development of new antimycobacterial agents (Miranda & Gundersen, 2009).

作用機序

将来の方向性

Purines and their derivatives, most notably adenosine and ATP, are the key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also support, as chemical messengers, purinergic transmission throughout tissues and species . Therefore, understanding the molecular mechanisms of purinergic signaling provides new and exciting insights into the treatment of human diseases .

特性

IUPAC Name |

6-(3-ethoxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-5-31-15-9-13-26-16(2)17(3)28-19-20(24-22(26)28)25(4)23(30)27(21(19)29)14-12-18-10-7-6-8-11-18/h6-8,10-11H,5,9,12-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDGTEBLXKNCFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)